molecular formula C36H76N4Na4O60P12-8 B136316 Miap-4,5-bis(phosphate) tetrasodium salt CAS No. 145775-12-8

Miap-4,5-bis(phosphate) tetrasodium salt

Cat. No.: B136316
CAS No.: 145775-12-8
M. Wt: 1988.6 g/mol
InChI Key: ZPXFBSFPSBUYIB-HSBQYEJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miap-4,5-bis(phosphate) tetrasodium salt is a synthetic, water-soluble lipid analog designed for advanced biochemical research. It is structurally related to the key signaling lipid Phosphatidylinositol 4,5-bisphosphate (PIP2), which is a critical regulator of diverse cellular processes at the plasma membrane . As a research tool, this compound is valuable for studying phosphoinositide-mediated signaling pathways. PIP2's primary research value lies in its dual role: it serves as a substrate for enzymes like Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K) to generate second messengers, and it acts as an intact lipid to directly regulate ion channel activity, cytoskeleton dynamics, and membrane trafficking . Researchers can utilize this tetrasodium salt to investigate the mechanisms of cellular signaling in in vitro systems, including protein-lipid binding assays, enzyme kinetics studies, and the reconstitution of lipid-dependent processes. Its high purity and defined structure make it essential for probing the molecular mechanisms of how lipid second messengers control events such as calcium release, receptor signaling, and membrane architecture . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

145775-12-8

Molecular Formula

C36H76N4Na4O60P12-8

Molecular Weight

1988.6 g/mol

IUPAC Name

tetrasodium;(1R,2R,3R,4R,5S,6S)-3-[3-aminopropoxy(hydroxy)phosphoryl]oxy-5,6-diphosphonooxycyclohexane-1,2,4-triolate

InChI

InChI=1S/4C9H19NO15P3.4Na/c4*10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4*4-9H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q4*-3;4*+1/t4*4-,5-,6-,7-,8+,9+;;;;/m1111..../s1

InChI Key

ZPXFBSFPSBUYIB-HSBQYEJYSA-N

SMILES

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

MIAP-4,5-bis(phosphate)
MIAP-4,5-bis(phosphate) tetrasodium salt
myo-inositol 2-(3-aminopropyl hydrogen phosphate) 4,5-bisphosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphosphonate Derivatives

Benzene-1,4-bis[aminomethylidene(bisphosphonic)] Acid Tetrasodium Salt ()

  • Structure : Aromatic benzene core with two bisphosphonic acid groups.
  • Applications : Inhibits osteoclast precursors (murine J774E macrophages) by inducing apoptosis (caspase-3 activation) and enhancing cytotoxicity of chemotherapeutics like doxorubicin .
  • Efficacy : Demonstrated antiproliferative activity at micromolar concentrations, with enhanced effects when combined with cytostatics .
  • Solubility : Requires conversion to tetrasodium salt for improved aqueous solubility .

Naphthalene-1,5-bis[aminomethylidene(bisphosphonic)] Acid Tetrasodium Salt ()

  • Structure : Naphthyl ring with two bisphosphonic acid groups.
  • Comparison : The naphthyl derivative shows marginally stronger pro-apoptotic activity compared to the phenyl analog, attributed to enhanced molecular interactions with cellular targets .
Hormone-Mimicking Bisphosphates

Fosfestrol Tetrasodium Salt (Stilbestrol Diphosphate Sodium) ()

  • Structure : Diethylstilbestrol backbone with two phosphate groups and four sodium ions.
  • Applications : Estrogenic agent used in prostate cancer therapy, leveraging phosphate groups to improve solubility and bioavailability .
  • Efficacy : Acts as a prodrug, releasing active diethylstilbestrol upon enzymatic dephosphorylation .
  • Key Difference : Unlike Miap-4,5-bis(phosphate), fosfestrol is a steroid derivative with hormone-mimicking activity rather than direct osteoclast inhibition .
Food and Industrial Emulsifiers

Tetrasodium Pyrophosphate (Na₄P₂O₇) ()

  • Structure: Linear inorganic phosphate chain.
  • Applications : Widely used in processed cheese to emulsify fats, improving sliceability and reducing meltability .
  • Mechanism : Binds calcium ions in casein proteins, altering protein interactions and fat dispersion .
  • Performance : Rapid emulsification compared to sodium citrate or sodium aluminum phosphate, producing firmer cheese textures .

Ethylenediaminetetraacetic Acid Tetrasodium Salt (Na₄EDTA) ()

  • Structure: Polyaminocarboxylic acid with four sodium ions.
  • Applications : Chelating agent in water treatment, cosmetics, and pharmaceuticals .
  • Comparison : Unlike phosphate-based salts, Na₄EDTA sequesters metal ions (e.g., Ca²⁺, Mg²⁺) but lacks direct bioactivity in bone metabolism .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Primary Application Efficacy/Solubility Reference
Miap-4,5-bis(phosphate) tetrasodium Aromatic/heterocyclic Bis(phosphate), Na⁺ (Hypothesized) Osteoporosis Pending further studies N/A
Benzene-1,4-bisphosphonate tetrasodium Benzene Bis(aminomethylidene bisphosphonate), Na⁺ Bone resorption inhibition IC₅₀ ~10 µM in osteoclasts
Tetrasodium pyrophosphate Inorganic phosphate P₂O₇⁴⁻, Na⁺ Food emulsification Rapid fat emulsification
Fosfestrol tetrasodium Diethylstilbestrol Diphosphate, Na⁺ Prostate cancer therapy Prodrug activation in vivo
Table 2: Physicochemical Properties
Compound Molecular Formula CAS Number Water Solubility (g/L) Key Safety Notes
Miap-4,5-bis(phosphate) tetrasodium Not available Not available Not available Pending toxicological data
Benzene-1,4-bisphosphonate tetrasodium C₆H₈N₂O₁₂P₄Na₄ Not provided High (tetrasodium form) Low cytotoxicity in macrophages
Tetrasodium pyrophosphate Na₄P₂O₇ 7722-88-5 1,030 (20°C) Generally recognized as safe (GRAS)
Fosfestrol tetrasodium C₁₈H₁₈Na₄O₈P₂ 4719-75-9 High Hormonal side effects reported

Key Research Findings and Contradictions

  • Bisphosphonates vs. Pyrophosphates : While bisphosphonates () target osteoclast apoptosis, tetrasodium pyrophosphate () indirectly affects bone metabolism via calcium chelation in food systems, highlighting divergent applications.
  • Solubility Trade-offs : Tetrasodium salts of bisphosphonates () and fosfestrol () rely on sodium ions for solubility, whereas Na₄EDTA () achieves high solubility through carboxylate groups, emphasizing structural determinants of dissolution.
  • Safety Profiles: Fosfestrol’s hormonal activity () contrasts with the non-hormonal, localized action of bisphosphonates (), underscoring the need for compound-specific toxicity assessments.

Q & A

Q. What are the recommended laboratory methods for synthesizing Miap-4,5-bis(phosphate) tetrasodium salt?

Synthesis typically involves controlled phosphorylation of the parent compound followed by sodium salt formation. For analogous tetrasodium phosphate salts (e.g., tetrasodium pyrophosphate), disodium phosphate precursors are heated to 450–500°C to induce molecular dehydration . Reaction conditions (temperature, pH, stoichiometry) must be optimized using techniques like titrimetric monitoring (e.g., acid-base titration for phosphate quantification) . Post-synthesis purification via recrystallization or ion-exchange chromatography ensures removal of unreacted precursors .

Q. How can researchers assess the purity and stability of this compound?

Purity is validated using:

  • UV-Vis spectroscopy (absorbance at phosphate-specific wavelengths, e.g., 820 nm for phosphomolybdate complexes) .
  • HPLC-MS/MS for quantifying trace impurities (e.g., residual solvents or byproducts) . Stability studies involve accelerated degradation under varying pH (4–10), temperature (4–40°C), and humidity. Lyophilization is recommended for long-term storage at -20°C to prevent hydrolysis, as seen with NADPH tetrasodium salt .

Q. What are the primary applications of this compound in biochemical assays?

The compound may act as a cofactor or substrate in enzymatic reactions, similar to NADPH tetrasodium salt, which donates electrons in reductase/dehydrogenase systems . Applications include:

  • Metabolic pathway studies (e.g., pentose phosphate pathway analogs) .
  • Oxidative stress assays (e.g., measuring antioxidant capacity via phosphate-coupled redox reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving this compound?

Discrepancies may arise from:

  • Buffer interference : Phosphate ions can chelate metal cofactors (e.g., Mg²⁺). Use non-chelating buffers (e.g., HEPES) and validate with inductively coupled plasma mass spectrometry (ICP-MS) for metal contamination .
  • Enzyme source variability : Compare activity across isoforms (e.g., recombinant vs. tissue-extracted enzymes) and standardize units (e.g., µmol/min/mg protein) .
  • Substrate purity : Confirm batch-to-batch consistency via NMR or elemental analysis .

Q. What advanced analytical techniques are suitable for studying biomolecular interactions with this compound?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with high sensitivity .
  • Solid-Phase Extraction (SPE) coupled with LC-MS/MS : Identifies adducts or degradation products in complex matrices (e.g., cell lysates) .
  • X-ray crystallography : Resolves 3D structural interactions in enzyme-cofactor complexes, as demonstrated for NADPH-dependent enzymes .

Q. How should researchers design experiments to investigate the compound’s role in metabolic flux?

  • Isotopic labeling : Use ³¹P or ¹³C-labeled Miap-4,5-bis(phosphate) to track incorporation into metabolic intermediates via NMR or mass spectrometry .
  • Knockout/knockdown models : Compare wild-type vs. enzyme-deficient cells to isolate pathways dependent on the compound .
  • Dose-response assays : Establish kinetic parameters (Km, Vmax) using Michaelis-Menten plots under controlled O₂ and pH conditions .

Methodological Considerations

Q. What protocols ensure reproducibility in phosphate quantification assays using this compound?

  • Colorimetric assays : Adapt the phosphomolybdate method (e.g., Folin-Ciocalteu reagent) with strict calibration against Na₂HPO₄ standards .
  • Enzymatic coupling : Pair with phosphatase enzymes to release inorganic phosphate, measured via malachite green detection .

Q. How can researchers mitigate hydrolysis of this compound in aqueous solutions?

  • Buffer optimization : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid equilibrium shifts.
  • Low-temperature storage : Aliquot and store at -80°C for long-term stability, as recommended for nucleotide analogs .

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